molecular formula C12H8ClF3N2O2S2 B3083566 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide CAS No. 1142200-52-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No.: B3083566
CAS No.: 1142200-52-9
M. Wt: 368.8 g/mol
InChI Key: DOKWHASLIRBNKP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2S2/c13-6-2-1-5(12(14,15)16)3-7(6)17-9(19)4-8-10(20)18-11(21)22-8/h1-3,8H,4H2,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKWHASLIRBNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CC2C(=O)NC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS: 1142200-52-9) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of the compound is C12H8ClF3N2O2S2C_{12}H_{8}ClF_{3}N_{2}O_{2}S_{2}, with a molecular weight of 368.78 g/mol. The presence of a trifluoromethyl group and a thiazole moiety is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₈ClF₃N₂O₂S₂
Molecular Weight368.78 g/mol
CAS Number1142200-52-9
Hazard ClassIrritant

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit notable anticancer properties. For instance, Evren et al. (2019) synthesized novel thioacetamides and demonstrated their anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. One compound showed strong selectivity with an IC50 value indicating significant potency against both cell lines .

Anticonvulsant Activity

Thiazole-containing compounds have also been studied for their anticonvulsant effects. A related study highlighted that para-halogen-substituted phenyl groups enhance the efficacy of thiazole derivatives in seizure models, with median effective doses significantly lower than standard treatments . This suggests that the structural modifications in this compound could lead to improved anticonvulsant properties.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine and trifluoromethyl on the phenyl ring is crucial for enhancing biological activity. The positioning of these groups affects the compound's interaction with biological targets, influencing both potency and selectivity .

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : Compounds with halogen substitutions (Cl, F) at specific positions on the phenyl ring showed enhanced biological activity.
  • Thiazole Moiety : The thiazole ring is essential for cytotoxic activity, with specific substitutions increasing efficacy against cancer cell lines.
  • Hydrophobic Interactions : Molecular dynamics simulations revealed that hydrophobic contacts play a significant role in the interaction between these compounds and their targets .

Case Studies

  • Evren et al. (2019) : Developed thioacetamides based on thiazole derivatives and tested them against cancer cell lines, demonstrating significant anticancer properties with varying IC50 values.
    Compound IDCell LineIC50 Value (µM)
    19NIH/3T3<10
    19A549<15
  • Anticonvulsant Studies : Compounds related to this compound were tested in MES and scPTZ models, showing promising results in reducing seizure frequency .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
  • CAS : 1142200-52-9
  • Molecular Formula : C₁₂H₈ClF₃N₂O₂S₂
  • Molar Mass : 368.78 g/mol
  • Hazard Class : IRRITANT .

Structural Features :

  • Aryl group: 2-chloro-5-(trifluoromethyl)phenyl substituent, providing steric bulk and electron-withdrawing properties.
  • Thiazolidinone core: 4-oxo-4,5-dihydro-1,3-thiazol-5-yl with a mercapto (-SH) group at position 2, enabling redox activity and hydrogen bonding.
  • Acetamide linker: Connects the aromatic and heterocyclic moieties, influencing solubility and pharmacokinetics .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Structural Differentiation
Target Compound (1142200-52-9) C₁₂H₈ClF₃N₂O₂S₂ 368.78 2-chloro-5-(trifluoromethyl)phenyl, 2-mercapto-thiazolidinone Reference compound for comparison.
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (N/A) C₁₃H₁₄N₂O₃S₂ 310.39 2-ethoxyphenyl, no halogen substitution Reduced molar mass; ethoxy group increases hydrophobicity compared to trifluoromethyl.
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide (726156-09-8) C₂₄H₂₀ClFN₃O₂S₂ 504.01 4-chlorophenylimino, 4-fluorophenethyl, phenylacetamide Larger aromatic system; imino group introduces π-conjugation and rigidity.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(cycloheptylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetamide (489454-84-4) C₁₉H₂₀ClF₃N₄O₂S 460.90 Cycloheptylidenehydrazono, hydroxy-thiazole Hydrazone moiety enhances metal chelation potential; hydroxy group improves solubility.
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide (1396686-32-0) C₂₀H₁₆ClF₃N₄O₂ 436.80 Cyclopropyl-triazolone, phenyl group Triazolone core replaces thiazolidinone; cyclopropyl group modulates steric effects.

Key Structural and Functional Differences

Aromatic Substituents: The target compound features a 2-chloro-5-(trifluoromethyl)phenyl group, combining halogen and trifluoromethyl substituents for enhanced electronegativity and metabolic stability .

Heterocyclic Core: The 4-oxo-thiazolidinone in the target compound is critical for hydrogen bonding via the mercapto (-SH) and carbonyl groups.

Functional Moieties: The cycloheptylidenehydrazono group in introduces a bulky aliphatic chain, likely affecting membrane permeability and steric hindrance in target binding.

Pharmacological and Computational Insights

  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances resistance to oxidative metabolism compared to the ethoxy group in , as predicted by computational tools like Multiwfn for electron density analysis .
  • Solubility : The hydroxy-thiazole derivative may exhibit improved aqueous solubility due to polar hydroxy groups, whereas the target compound’s mercapto group could facilitate dimerization via disulfide bonds .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, a common approach includes:

  • Step 1 : Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane, using triethylamine as a base at 20–25°C .
  • Step 2 : Purification via recrystallization (e.g., ethanol-DMF mixtures) to isolate the acetamide product .
  • Critical parameters: Solvent choice (e.g., dioxane for solubility), stoichiometric control of chloroacetyl chloride, and reaction monitoring via TLC .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : To verify hydrogen/carbon environments (e.g., trifluoromethyl and thiazole protons) .
  • HPLC : For purity assessment (>95% is typical for research-grade material) .
  • Mass Spectrometry : To confirm molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening often focuses on:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC50 values) .
  • Enzyme inhibition : Kinase or protease inhibition assays due to the thiazole core’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, and what are common sources of variability?

  • Methodological Answer : Yield optimization involves:

  • Temperature control : Exothermic reactions (e.g., chloroacetyl chloride addition) require gradual addition to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in thiazole ring formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity but may reduce yields due to compound polarity .
  • Common pitfalls : Incomplete thiol group protection leading to dimerization .

Q. How can conflicting spectral data (e.g., NMR or HPLC) be resolved during structural validation?

  • Methodological Answer : Contradictions arise from:

  • Tautomerism : The thiazole ring’s 4-oxo group may exhibit keto-enol tautomerism, causing split peaks in NMR. Use deuterated DMSO to stabilize the dominant tautomer .
  • Impurity identification : Compare retention times in HPLC with synthetic intermediates (e.g., unreacted chloroacetamide) .
  • Advanced techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Advanced approaches include:

  • Molecular docking : Use software like AutoDock to model binding to kinase domains (e.g., EGFR), guided by the thiazole-thiol group’s coordination with Mg²⁺ ions .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka/Kd) using immobilized target proteins .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.